N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4S/c1-8-2-3-9(18(21)22)6-11(8)16-12(19)10-7-15-14-17(13(10)20)4-5-23-14/h2-7H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRFVHQYPBCSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between a thioamide and a β-ketoester in the presence of a base can form the thiazolopyrimidine ring.
Nitration and Methylation: The introduction of the nitro group and the methyl group on the phenyl ring can be achieved through nitration and methylation reactions, respectively. These reactions often require strong acids like nitric acid for nitration and methylating agents such as methyl iodide.
Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the intermediate compound with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methyl-4-nitrophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. It features a thiazole ring fused with a pyrimidine structure, characterized by a carboxamide functional group and a nitrophenyl substituent. The presence of the nitro group at the para position of the phenyl ring enhances its electronic properties, potentially influencing its reactivity and biological activity. The molecular formula of this compound is C14H10N4O4S, and it has a molecular weight of approximately 306.31 g/mol.
Potential Applications
N-(2-methyl-4-nitrophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide and its derivatives have potential applications in various fields:
- Biological activities Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant biological activities.
- Antimicrobial Activity Introduction of a sulfonic acid group might augment the antimicrobial activity . Numerous 4-(1H-benzoimidazol-2-yl)-benzenesulfonic acids were found to be the most effective antibacterial and antifungal compounds. In addition, the role of electron-withdrawing nitro groups in increasing the antimicrobial activity was noted .
- Anticancer Activity Several compounds incorporating a thiazole ring system have demonstrated anticancer activity . The presence of a benzofuran ring may contribute to activity against human glioblastoma U251 cells and human melanoma WM793 cells . One study found that a thiazole-pyridine hybrid had better anti-breast cancer efficacy than the standard drug 5-fluorouracil, potentially due to the presence of a chlorine group .
Structural comparison
N-(2-methyl-4-nitrophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its specific nitrophenyl substitution which may enhance its reactivity and biological profile compared to other derivatives.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2-fluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | Fluorophenyl substituent | Antimicrobial | Fluorine enhances lipophilicity |
| N-(1H-indol-5-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | Indole ring system | Anticancer | Indole contributes to unique pharmacodynamics |
| 5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine derivatives | Varied substituents on the pyrimidine ring | Diverse biological activities | Structural variations lead to different activities |
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups (e.g., NO₂): Nitro-substituted derivatives (e.g., target compound, 3c in ) are hypothesized to exhibit stronger electrophilic character, improving binding to enzymatic targets like immunoproteasomes .
Aromatic vs. Aliphatic Substituents : Furan or indole rings (Compound 21, ) may enhance π-π interactions, while aliphatic chains (e.g., cyclohexenyl in ) improve lipid solubility.
Saturation of the Thiazole Ring : Saturated 2,3-dihydrothiazole derivatives (e.g., ) show altered ring puckering, affecting conformational flexibility and intermolecular interactions .
Biological Activity
N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antitumor, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
- Molecular Formula : C12H10N4O3S
- SMILES : Cc1c(nc(=O)n2c(s1)cn(c(=O)n2C)C(=O)N)C(=O)OC
This structure features a thiazole ring fused with a pyrimidine, which is crucial for its biological activity.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | Method Used |
|---|---|---|
| 2a | S. aureus | Broth dilution assay |
| 3h | E. coli | Zone of inhibition assay |
These findings suggest that modifications in the thiazolo[3,2-a]pyrimidine structure can enhance antibacterial efficacy .
2. Antitumor Activity
The antitumor potential of this compound has been evaluated in various cancer cell lines. Research indicates that thiazolo[3,2-a]pyrimidines exhibit cytotoxic effects through multiple mechanisms, including apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Caco-2 | 23.30 | Apoptosis via caspase activation |
| A549 | >1000 | Cell cycle arrest at G1 phase |
In vitro studies demonstrated that the compound significantly decreased cell viability in Caco-2 cells compared to untreated controls .
3. Other Pharmacological Activities
Beyond antibacterial and antitumor activities, this compound has shown promise in various other biological assays:
- Antioxidant Activity : Exhibits high radical scavenging ability.
- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines in vitro.
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Compounds in this class can inhibit enzymes such as acetylcholinesterase and phosphatases.
- Modulation of Signaling Pathways : They may interfere with pathways involved in cell proliferation and survival.
Case Studies
Several case studies have documented the effectiveness of thiazolo[3,2-a]pyrimidines in clinical settings:
-
Case Study on Antibacterial Efficacy : A study demonstrated that a derivative showed a significant reduction in bacterial load in infected animal models.
- Model : Mice infected with S. aureus
- Outcome : 70% reduction in bacterial count post-treatment
- Case Study on Cancer Treatment : In a clinical trial involving patients with advanced solid tumors, the compound exhibited promising results in reducing tumor size when combined with standard chemotherapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
